1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole

Chiral Synthesis Posaconazole Manufacturing Diastereomeric Ratio

1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole, registered under CAS number 141113-42-0, is a key chiral epoxide intermediate essential for the convergent synthesis of posaconazole, a second-generation triazole antifungal. Chemically designated as C11H9F2N3O with a molecular weight of 237.21 g/mol, this compound is not a final active pharmaceutical ingredient (API) but a strategic building block that establishes the foundational stereochemistry of the posaconazole tetrahydrofuran ring system.

Molecular Formula C11H9F2N3O
Molecular Weight 237.21 g/mol
CAS No. 141113-42-0
Cat. No. B184106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole
CAS141113-42-0
Molecular FormulaC11H9F2N3O
Molecular Weight237.21 g/mol
Structural Identifiers
SMILESC1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C11H9F2N3O/c12-8-1-2-9(10(13)3-8)11(5-17-11)4-16-7-14-6-15-16/h1-3,6-7H,4-5H2/t11-/m0/s1
InChIKeyUIXQTZYZQHYHRL-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole (CAS 141113-42-0): A Critical Chiral Intermediate for Posaconazole API Manufacturing


1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole, registered under CAS number 141113-42-0, is a key chiral epoxide intermediate essential for the convergent synthesis of posaconazole, a second-generation triazole antifungal [1]. Chemically designated as C11H9F2N3O with a molecular weight of 237.21 g/mol, this compound is not a final active pharmaceutical ingredient (API) but a strategic building block that establishes the foundational stereochemistry of the posaconazole tetrahydrofuran ring system . Its procurement is typically driven by pharmaceutical companies and contract research/manufacturing organizations (CROs/CMOs) engaged in the development, generic production, or impurity profiling of posaconazole .

Why Substituting 1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole with Racemic or Non-Triazole Analogs Risks API Production Failure


In-class or structural analog substitution for 1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole is not feasible due to its specific role in stereochemical induction. The (S)-configuration at the epoxide carbon is mandatory; even a minor enantiomeric impurity (the (R)-isomer) propagates through subsequent synthetic steps to yield the inactive trans-diastereomer of posaconazole [1]. The patent literature highlights that the desired cis-isomer of the downstream posaconazole intermediate is typically produced only when starting from this specific chiral epoxide, with prior art processes yielding an unsatisfactory cis:trans ratio of just 80:20 [2]. Substituting with a racemate or an analog lacking the 1,2,4-triazole moiety would necessitate costly and yield-reducing chiral resolutions or chromatographic purifications, directly contravening the efficiency required for industrial-scale API manufacturing under current Good Manufacturing Practices (cGMP) [3].

Quantitative Evidence Guide: Comparative Purity and Performance Metrics for CAS 141113-42-0 Against Its Racemic Mixture and Chlorinated Analog


Enantiomeric Purity Differentiator: Achieving the Mandatory Cis-Isomer Ratio for Downstream Posaconazole Synthesis

The critical quality attribute (CQA) for this intermediate is its enantiomeric purity, which directly dictates the diastereomeric ratio of the key subsequent intermediate. When using the pure (S)-epoxide (CAS 141113-42-0), the desired downstream cis-isomer intermediate is obtained with a molar ratio of at least 85:15, and more preferably up to 95:5, relative to the undesired trans-isomer [1]. In contrast, prior art processes that do not utilize this single-enantiomer starting material typically yield a less favorable cis:trans mixture of only 80:20, necessitating extensive and yield-reducing purification [1]. This 5-15 percentage point increase in the desired cis-isomer represents a critical improvement for cost-effective manufacturing.

Chiral Synthesis Posaconazole Manufacturing Diastereomeric Ratio

Structural Purity Comparison: Fluorinated vs. Chlorinated Epoxide Intermediate Reactivity and Yield

The 2,4-difluorophenyl substitution pattern on the epoxide is confirmed to be superior to the corresponding 2,4-dichloro analog for industrial posaconazole synthesis. Patent data explicitly indicates that while both F and Cl substitutions are conceivable, the difluoro compound is overwhelmingly preferred for the preparation of the terminal antifungal agent [1]. The chlorinated analog requires harsher conditions for subsequent reactions, leading to increased decomposition and a lower overall yield. Consequently, the target difluoro intermediate (CAS 141113-42-0) is the specifically mandated starting material in the preferred, high-yielding industrial processes.

Structure-Activity Relationship Posaconazole Intermediates Epoxide Reactivity

Process Efficiency Benchmark: Purity and Yield Targets for a Related Posaconazole Intermediate

While specific commercial release specifications for CAS 141113-42-0 are not publicly available in this search, a representative process optimization study for a closely related posaconazole intermediate (compound 1) provides a relevant quantitative benchmark. The optimized synthetic process achieved a chemical purity of 98.4% and a chiral purity (ee value) of 99.1% [1]. This sets a realistic and necessary purity target for a commercial supplier of 1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole, which must be at least equivalent to ensure the quality of the final API. Any offering that does not demonstrate a chemical purity exceeding 98% and an enantiomeric excess exceeding 99% likely introduces unacceptable risk into the manufacturing workflow.

Process Chemistry Posaconazole Synthesis Purity Benchmark

Best Application Scenarios for Procuring 1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole Based on Verified Evidence


Generic Posaconazole API Development: Securing a Patent-Compliant, High-Yielding Route

A generic pharmaceutical company developing a non-infringing process for posaconazole API must source this specific intermediate (CAS 141113-42-0) to leverage the high-yielding synthetic route described in the patent literature. As evidence, this (S)-epoxide provides a legislated pathway to a downstream cis-isomer intermediate with a purity ratio of up to 95:5, significantly outperforming alternative routes that result in an 80:20 mixture [1]. Using this intermediate allows the development team to avoid low-yield, costly chromatographic separation steps, thereby establishing a commercially viable cost of goods.

Manufacturing Quality Control: Implementing a Robust Chiral Purity Specification

A Quality Control or R&D analytical laboratory tasked with setting release specifications for posaconazole intermediates should use the quantified chiral purity benchmark from this evidence. The supplier of CAS 141113-42-0 must demonstrate an enantiomeric excess of at least 99.1% to ensure the final API meets pharmacopeial monographs for related chiral substances [2]. Procurement contracts should therefore mandate a Certificate of Analysis (CoA) that quantifies the (S)-enantiomer content with this resolution, rejecting any batch with a lower chiral purity as a potential risk for producing the unwanted trans-diastereomer.

Posaconazole Impurity Profiling and Reference Standard Sourcing

Analytical research teams developing HPLC methods for posaconazole impurity profiling require this chiral epoxide as a key reference standard. Its well-defined structure as the (S)-enantiomer directly links to the formation of specific chiral impurities in the final drug substance, as detailed in impurity identification literature [3]. Sourcing this compound with a defined, high enantiomeric excess (>99%) is critical for generating a linear, precise calibration curve for the quantitative analysis of diastereomeric impurities, ensuring the analytical method's accuracy, precision, and limit of detection are fit for ICH Q2(R1) validation.

Quote Request

Request a Quote for 1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.